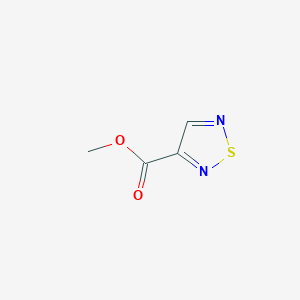

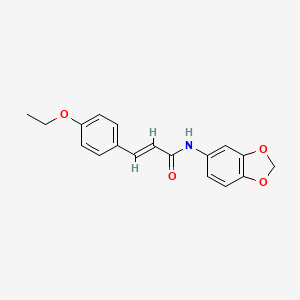

![molecular formula C18H16F3N5O3S2 B2644353 1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 833429-72-4](/img/structure/B2644353.png)

1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of precursors like N-(4-Nitrophenyl)acetohydrazonoyl bromide . The newly synthesized compounds are often evaluated for their antimicrobial properties .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .科学的研究の応用

Synthesis and Characterization

A study detailed a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation, demonstrating an efficient pathway to produce these compounds with satisfactory yields. The synthesis process involved heterocyclic amino compounds under solvent conditions, highlighting a versatile approach for generating similar urea derivatives potentially including the target compound (Li & Chen, 2008).

Biological Activity

Research on similar thiadiazole derivatives has explored their biological activities. For instance, novel derivatives synthesized for evaluation showed good activity as plant growth regulators, suggesting potential agricultural applications (Song Xin-jian et al., 2006). Another study focused on the antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, indicating these compounds possess significant antibacterial properties, which could be relevant for developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Photocatalytic Applications

The photocatalytic degradation of agricultural chemicals using activated carbon composites under LED light was studied, demonstrating a method that could potentially apply to the degradation of similar compounds for environmental remediation purposes (Yang et al., 2017).

Chemical Sensors

Urea derivatives, similar to the compound , have been used in the development of chemical sensors. A study described the use of substituted urea and thiourea in creating polymeric membrane electrodes selective for ytterbium ions, indicating the utility of these compounds in analytical chemistry for detecting specific metal ions (Singh, Jain, & Mehtab, 2007).

作用機序

Safety and Hazards

Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound with a similar 1,3,4-thiadiazole scaffold, has been used as a glutaminase inhibitor . All the synthesized compounds were found to be potent, but compounds named 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showed good activity during the PTZ and MES tests (83% and 75% inhibition) at 20 mg/kg with less toxicity .

将来の方向性

The 1,3,4-thiadiazole scaffold has been the subject of many studies due to its wide range of biological activities. Future research may focus on creating new derivatives with enhanced potency and reduced toxicity . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

特性

IUPAC Name |

1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O3S2/c1-2-15-24-25-17(30-15)26-31(28,29)14-8-6-12(7-9-14)22-16(27)23-13-5-3-4-11(10-13)18(19,20)21/h3-10H,2H2,1H3,(H,25,26)(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJVMXOSSCHUAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

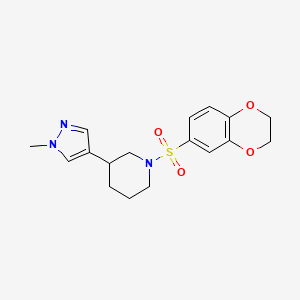

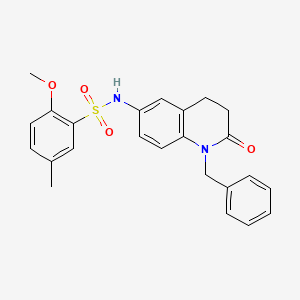

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)

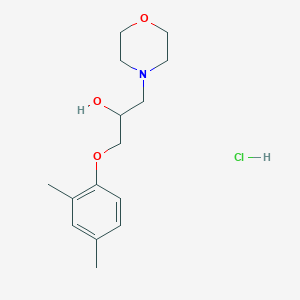

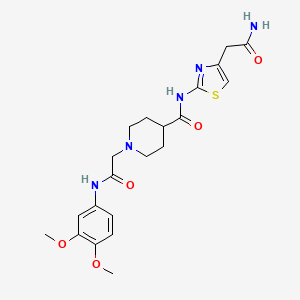

![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)

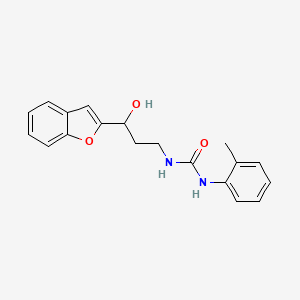

![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)

![methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2644287.png)